

Application Notes and Protocols for Cell-Based Assays to Determine AZD4017 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

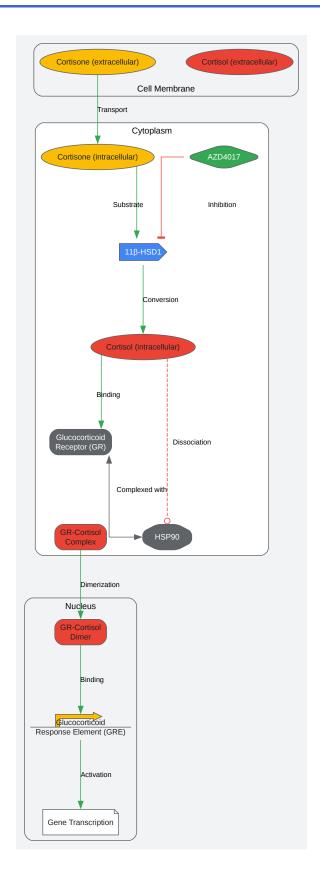
AZD4017 is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), an enzyme that plays a crucial role in the peripheral activation of glucocorticoids.[1] 11β -HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for a range of metabolic disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of AZD4017 and other 11β -HSD1 inhibitors.

The provided protocols cover the use of relevant cell models, including 3T3-L1 adipocytes, and detail methods for quantifying 11β-HSD1 activity through Homogeneous Time-Resolved Fluorescence (HTRF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 11β-HSD1

The following diagram illustrates the intracellular conversion of cortisone to cortisol by 11β-HSD1 and the subsequent activation of the glucocorticoid receptor (GR), a pathway inhibited by AZD4017.





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Caption: AZD4017 inhibits 11β-HSD1, blocking cortisol production.



Quantitative Data Summary

The inhibitory activity of AZD4017 against 11β-HSD1 has been determined in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay Type	System	IC50 (nM)	Reference
Enzymatic Assay	Recombinant Human 11β-HSD1	7	[2]
Cell-Based Assay	Isolated Human Adipocytes	2	MedChemExpress
Cell-Based Assay	C2C12 Myotubes (Carbenoxolone)	300	[3]
Enzymatic Assay	Cynomolgus Monkey 11β-HSD1	29	MedChemExpress
Enzymatic Assay	Mouse 11β-HSD1	>1000	MedChemExpress

Selectivity: AZD4017 demonstrates high selectivity for 11β -HSD1 over other related enzymes.

Enzyme	IC50 (μM)
11β-HSD2	>30
17β-HSD1	>30
17β-HSD3	>30

Experimental Protocols 3T3-L1 Adipocyte Differentiation and 11β-HSD1 Activity Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which endogenously express 11 β -HSD1, and the subsequent measurement of enzyme activity.



Materials:

- 3T3-L1 preadipocytes
- DMEM (high glucose)
- Calf Serum
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Insulin solution (1 mg/mL)
- Dexamethasone (1 mM)
- 3-isobutyl-1-methylxanthine (IBMX) (50 mM)
- Cortisone
- AZD4017
- HTRF Cortisol Detection Kit or LC-MS/MS system

Protocol:

Part A: 3T3-L1 Preadipocyte Culture and Differentiation

- Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Passage cells before they reach 70% confluency.[3]
- Initiation of Differentiation (Day 0): Two days post-confluency, replace the culture medium with DMEM containing 10% FBS, 1 μg/mL insulin, 1 μM dexamethasone, and 0.5 mM IBMX.
 [3]
- Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 μg/mL insulin.



 Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS.[3] Change the medium every 2 days. Mature adipocytes with visible lipid droplets should be observable from day 8 onwards.

Part B: 11β-HSD1 Inhibition Assay

- Cell Plating: Seed mature 3T3-L1 adipocytes in 96-well plates.
- Compound Treatment: Prepare serial dilutions of AZD4017 in assay medium (e.g., DMEM with 1% FBS). Remove the culture medium from the cells and add the AZD4017 dilutions.
 Incubate for 1 hour at 37°C.
- Substrate Addition: Add cortisone to each well to a final concentration of 100-200 nM.
- Incubation: Incubate the plate at 37°C for 4-6 hours.
- Sample Collection: Collect the cell culture supernatant for cortisol measurement.

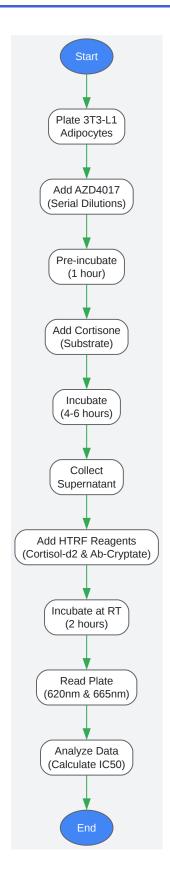
Part C: Cortisol Quantification

- HTRF Assay: Follow the manufacturer's protocol for the HTRF Cortisol Detection Kit.[4][5]
 Briefly, add the HTRF reagents (cortisol-d2 and anti-cortisol cryptate) to the collected supernatant and incubate for 2 hours at room temperature before reading the fluorescence at 620 nm and 665 nm.[4][6]
- LC-MS/MS Analysis: Prepare the supernatant for LC-MS/MS analysis by protein precipitation
 with a solvent like ethyl acetate.[7] Analyze the samples using a validated LC-MS/MS
 method for the simultaneous quantification of cortisol and cortisone.[7][8]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow

The following diagram outlines the workflow for the HTRF-based detection of 11β -HSD1 activity.





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Caption: HTRF assay workflow for AZD4017 activity measurement.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cortisol and Cortisone

This protocol provides a general framework for the quantification of cortisol and cortisone in cell culture supernatants.

Materials:

- Cell culture supernatant
- Internal standards (e.g., d4-cortisol, d7-cortisone)
- Ethyl acetate or other suitable organic solvent
- LC-MS/MS system with a C18 column

Protocol:

- Sample Preparation:
 - To 100 μL of cell culture supernatant, add internal standards.
 - Add 1 mL of ethyl acetate and vortex thoroughly for 1 minute.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in 100 μL of the initial mobile phase.[7]
- LC-MS/MS Analysis:
 - Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
 - Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions

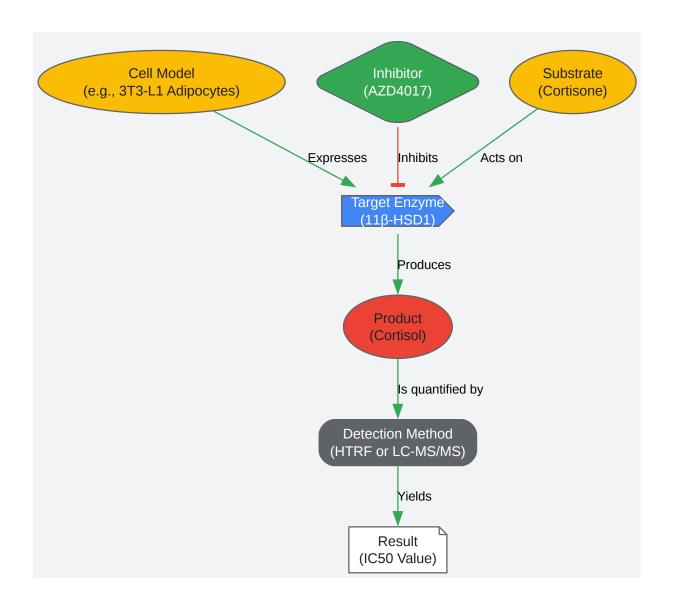


for cortisol, cortisone, and their respective internal standards.

- Data Analysis:
 - Quantify the concentrations of cortisol and cortisone by comparing their peak areas to those of the internal standards and constructing a standard curve.

Logical Relationship of Assay Components

The following diagram illustrates the relationship between the key components of the cell-based assay for AZD4017.



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